Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione
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Overview
Description
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione is a heterocyclic compound that belongs to the class of quinazoline derivatives. . The unique structure of this compound, which includes both indole and quinazoline moieties, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped CdS nanoparticles has been proposed for this reaction under microwave irradiation conditions . Another method involves the use of cerium (IV) oxide nanoparticles in an aqueous medium, which can yield the desired product in high yields .
Chemical Reactions Analysis
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis , and transition-metal catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of MsOH yields a tricyclic indole derivative .
Scientific Research Applications
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential anticancer, antiviral, and antibacterial activities . Additionally, it is used in the development of optoelectronic materials, such as semiconductors and light-emitting devices . The compound’s unique structure and properties make it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form stable complexes with biomolecules also contributes to its biological activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione can be compared with other quinazoline derivatives, such as quinazolinones and benzo[4,5]imidazo[1,2-a]quinoxalines . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, quinazolinones are known for their anticancer and anti-inflammatory activities, while benzo[4,5]imidazo[1,2-a]quinoxalines are used in the development of optoelectronic materials . The unique combination of indole and quinazoline moieties in this compound sets it apart from these similar compounds and highlights its potential for diverse scientific applications.
Properties
Molecular Formula |
C19H10N2O2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,10,14,16,18,20-nonaene-3,12-dione |
InChI |
InChI=1S/C19H10N2O2/c22-17-16-12-6-2-1-5-11(12)9-10-15(16)21-18(17)20-14-8-4-3-7-13(14)19(21)23/h1-10H |
InChI Key |
URYGDNBRLLLDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=NC5=CC=CC=C5C(=O)N34 |
Origin of Product |
United States |
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